2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-14-8-5-4-7-12(14)16(21)20-17-13(10-19)11-6-2-1-3-9-15(11)22-17/h4-5,7-8H,1-3,6,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPSGQCVKPALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142632 | |
| Record name | 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331760-57-7 | |
| Record name | 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331760-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Cyano-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophen-2-Amine
The cycloheptathiophene core is synthesized via a Friedel-Crafts alkylation followed by cyclization. Thiophene derivatives are reacted with cycloheptanone under acidic conditions (H₂SO₄, 0–5°C) to form the seven-membered ring. The cyano group is introduced using a nucleophilic substitution reaction with cyanamide in dimethylformamide (DMF) at 80–90°C, yielding 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine with >85% purity.
Key Reaction Parameters:
| Parameter | Conditions |
|---|---|
| Temperature | 80–90°C |
| Solvent | DMF |
| Catalyst | None (thermal activation) |
| Reaction Time | 6–8 hours |
Preparation of 2-Chlorobenzoyl Chloride
2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70–80°C) for 3 hours to produce 2-chlorobenzoyl chloride. Excess SOCl₂ is removed via distillation, and the product is stabilized in anhydrous dichloromethane (DCM) for subsequent reactions.
Amide Coupling Strategies
Schotten-Baumann Reaction
The amine intermediate (3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine) is reacted with 2-chlorobenzoyl chloride in a biphasic system (water:DCM) under alkaline conditions (pH 10–12) at 0–5°C. Sodium hydroxide (NaOH) is used to maintain pH, and the reaction completes within 2 hours, yielding the crude amide.
Yield Optimization Data:
| Base | Solvent Ratio (H₂O:DCM) | Yield (%) |
|---|---|---|
| NaOH | 1:1 | 72 |
| KOH | 1:1 | 68 |
| NaHCO₃ | 2:1 | 58 |
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in DCM at room temperature. This method achieves higher yields (78–82%) but requires rigorous moisture control.
Purification and Isolation Techniques
Recrystallization
The crude product is dissolved in hot ethanol (70°C) and filtered through activated charcoal to remove impurities. Gradual cooling to 4°C yields crystalline 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide with 95% purity.
Column Chromatography
Silica gel (60–120 mesh) with a hexane:ethyl acetate (7:3) mobile phase resolves byproducts. Fractions are analyzed via thin-layer chromatography (TLC), and the target compound elutes at Rf = 0.45.
Chromatographic Profile:
| Eluent Ratio (Hexane:EA) | Rf Value | Purity (%) |
|---|---|---|
| 8:2 | 0.30 | 88 |
| 7:3 | 0.45 | 95 |
| 6:4 | 0.60 | 90 |
Reaction Condition Optimization
Temperature Effects
Elevated temperatures (>50°C) during amide coupling accelerate reaction rates but promote hydrolysis of the benzoyl chloride, reducing yields. Optimal temperatures range from 0°C to 25°C.
Solvent Selection
Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while protic solvents (ethanol) improve recrystallization efficiency.
Solvent Impact on Yield:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| DMF | 36.7 | 82 |
| THF | 7.52 | 65 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms >98% purity at retention time 12.4 minutes.
Scale-Up Considerations
Industrial-scale synthesis employs continuous flow reactors to maintain temperature control and reduce side reactions. Pilot studies report a 15% yield increase compared to batch processes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Schotten-Baumann | 72 | 95 | 120 |
| Carbodiimide-Mediated | 82 | 98 | 180 |
| Continuous Flow | 85 | 97 | 150 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reagents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano group and the benzamide moiety makes it a candidate for binding to biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or dipole interactions, while the benzamide moiety can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Acyl Group
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (4a)
- Structure : Replaces the 2-chlorobenzamide group with an acetamide.
- Synthesis : Prepared via acetylation with acetic anhydride, yielding 75.6% .
- Properties : Lower molecular weight (268.76 g/mol) and increased hydrophobicity (logP ~1.33) compared to the benzamide derivative .
- Significance : Demonstrates that smaller acyl groups improve synthetic efficiency but may reduce target specificity.
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide
- Structure : Features a nitro-substituted thiophene carboxamide.
- Properties : Higher molecular weight (347.4 g/mol) and increased electron-withdrawing capacity due to the nitro group .
- Activity : The nitro group may enhance binding to electron-rich enzyme pockets, though biological data are unavailable.
Halogen Substitution Variants
6-Bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-... (4e)
- Structure : Bromine replaces chlorine on the benzamide ring.
- Synthesis : Elemental analysis (C: 51.92%, Br: 19.19%) confirms successful substitution .
- Impact : Bromine’s larger atomic radius may alter steric interactions in biological targets, though activity data are lacking.
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Sulfonamide and Sulfamoyl Derivatives
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide
Chromene-Fused Analogs
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (3)
Key Research Findings
Biological Activity
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (CAS Number: 315684-12-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical identifiers:
- Molecular Formula : C12H13ClN2OS
- Molecular Weight : 240.75 g/mol
- InChI Key : LFUMGIOQKSBEQA-UHFFFAOYSA-N
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 315684-12-9 |
| Molecular Formula | C12H13ClN2OS |
| Molecular Weight | 240.75 g/mol |
| InChI Key | LFUMGIOQKSBEQA-UHFFFAOYSA-N |
Antiviral Activity
Research indicates that derivatives of cyclohepta[b]thiophenes exhibit antiviral properties. A study focused on the synthesis and characterization of various compounds targeting the PA-PB1 interface of influenza A virus polymerase demonstrated that structural modifications could enhance antiviral activity. The presence of a cycloalkyl moiety fused to the thiophene ring was crucial for achieving effective anti-influenza activity, although certain modifications could diminish this effect .
Antitumor Activity
Compounds related to this compound have shown promise as antitumor agents. Specifically, studies on pyrazole derivatives indicated significant inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key kinases such as BRAF(V600E) and EGFR . The SAR insights suggest that modifications to the thiophene ring can lead to enhanced antitumor efficacy.
Anti-inflammatory Properties
In addition to antiviral and antitumor activities, compounds with similar structures have demonstrated anti-inflammatory effects. Research has highlighted the role of these compounds in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
- Influenza A Virus Study : A derivative of the compound was tested for its ability to inhibit the PA-PB1 interaction in influenza A virus polymerase. Results showed a concentration-dependent inhibition with an IC50 value indicating effective antiviral potential .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that modifications to the benzamide structure could lead to enhanced cytotoxicity. One derivative exhibited an IC50 value of 31 µM against a specific cancer line while maintaining lower toxicity against normal cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by several structural components:
- Cycloheptathiophene Core : Essential for maintaining biological activity.
- Cyano Group : Enhances interaction with target proteins.
- Chlorine Substitution : Modulates lipophilicity and receptor binding affinity.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide, and how can reaction conditions be standardized?
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amide coupling. Key steps include:
- Cyclohepta[b]thiophene scaffold formation : Using cycloheptanone and sulfur-containing reagents under reflux conditions.
- Functionalization : Introduction of cyano and chloro groups via nucleophilic substitution or catalytic cyanation.
- Amide coupling : Benzamide attachment using coupling agents like carbodiimides in anhydrous solvents (e.g., DMF or dichloromethane).
Reaction parameters (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side products. Analytical techniques like TLC and NMR are critical for monitoring progress .
Q. How can structural characterization of this compound be rigorously validated?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR confirm substituent positions and cycloheptane ring conformation.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving conformational ambiguities in the cycloheptane-thiophene system .
Q. What strategies improve solubility and bioavailability of this compound for in vitro assays?
Modifications to the benzamide or thiophene moieties can enhance physicochemical properties:
- Substituent engineering : Introducing sulfonyl or methoxy groups (e.g., as in related cyclohepta[b]thiophene derivatives) improves aqueous solubility.
- Co-solvent systems : Use DMSO-water mixtures for in vitro testing, ensuring concentrations remain below cytotoxicity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
In one study, a structurally similar cyclohepta[b]thiophen-3-carboxyamide derivative (T187) showed unexpected AKT1 inhibition (IC = 11.4 ± 2.8 μM) despite being designed for p38 MAPK targeting. To validate such findings:
- Target-specific assays : Use kinase profiling panels to rule off-target effects.
- Structural analysis : Molecular docking (e.g., AutoDock Vina) can identify binding poses in AKT1’s catalytic domain.
- Reproducibility checks : Independent replication under standardized conditions (e.g., ATP concentration, buffer pH) is critical .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., using GROMACS).
- Free-energy calculations : MM/PBSA or MM/GBSA methods quantify binding affinities.
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with AKT1’s hinge region).
Cross-validation with experimental data (e.g., SPR or ITC) is necessary to refine predictions .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., PI3K/AKT/mTOR).
- Cellular assays : Apoptosis (Annexin V staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential assays.
- In vivo models : Xenograft studies with dose-response evaluations to correlate pharmacokinetics with efficacy .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches.
- Batch consistency : Implement QC protocols (HPLC purity >98%, residual solvent analysis via GC-MS).
- Stability testing : Assess degradation under accelerated conditions (40°C/75% RH) to define storage guidelines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
Potential sources of variability include:
- Assay conditions : Differences in ATP concentrations (critical for kinase assays) or cell line genetic backgrounds.
- Compound purity : Impurities >2% can skew results; always report batch-specific COA data.
- Data normalization : Use standardized controls (e.g., staurosporine for kinase inhibition assays).
Meta-analyses of raw datasets and inter-lab collaborations are recommended to resolve inconsistencies .
Q. What experimental controls are essential to confirm target engagement in cellular models?
- Negative controls : Use inactive analogs (e.g., lacking the chloro or cyano groups) to rule out nonspecific effects.
- Genetic validation : CRISPR/Cas9 knockout of the target (e.g., AKT1) to confirm on-mechanism activity.
- Competitive binding assays : Co-treatment with known inhibitors (e.g., MK-2206 for AKT1) to assess competition .
Methodological Recommendations
Q. How can researchers optimize high-throughput screening (HTS) protocols for this compound?
- Library preparation : Pre-dissolve in DMSO at 10 mM (store at -80°C with desiccant).
- Assay format : Use 384-well plates with luminescent readouts (e.g., CellTiter-Glo for viability).
- Z’-factor validation : Ensure Z’ > 0.5 for robust signal-to-noise ratios.
Automated liquid handlers and plate readers minimize variability .
Q. What strategies enhance the compound’s metabolic stability in pharmacokinetic studies?
- Prodrug approaches : Mask polar groups (e.g., cyano) with ester linkages.
- Cytochrome P450 inhibition assays : Identify major metabolic pathways using human liver microsomes.
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
